6-chloro-1H-indazol-7-ol
Overview
Description
“6-chloro-1H-indazol-7-ol” is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic aromatic organic compounds that consist of a pyrazole ring fused to a benzene ring . The compound is closely related to “7-chloro-1H-indazol-6-ol”, which has a molecular weight of 168.58 .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a fused ring system of a pyrazole and a benzene ring, with a chlorine atom attached to the 6th position and a hydroxyl group attached to the 7th position .Chemical Reactions Analysis
Indazoles, including “this compound”, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Future Directions
Indazole-containing derivatives, including “6-chloro-1H-indazol-7-ol”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring the medicinal properties of indazole derivatives for the treatment of various pathological conditions .
Mechanism of Action
Target of Action
Indazole derivatives, which 6-chloro-1h-indazol-7-ol is a part of, have been found to exhibit a wide variety of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors involved in inflammatory responses, microbial growth, and cancer progression .
Mode of Action
Indazole derivatives have been shown to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (oa) cartilage . This suggests that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes and responses .
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in inflammation, microbial growth, and cancer progression .
Result of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may have anti-inflammatory, antimicrobial, and anticancer effects .
Biochemical Analysis
Biochemical Properties
6-chloro-1H-indazol-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound can alter gene expression by modulating the activity of transcription factors involved in inflammatory and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can inhibit the activity of MMP-13 by binding to its catalytic domain, preventing the degradation of extracellular matrix components . These binding interactions contribute to the compound’s anti-inflammatory and anticancer properties. Moreover, this compound can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxic effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of metabolites that can be excreted from the body. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and organic cation transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, the compound can accumulate in the cytoplasm, affecting cellular signaling pathways and metabolic processes.
Properties
IUPAC Name |
6-chloro-1H-indazol-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-9-10-6(4)7(5)11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIPLVGFFMUBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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